1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-15-4-5-18(12-16(15)2)23-14-17(13-19(23)24)20(25)22-8-6-21(7-9-22)26-10-3-11-27-21/h4-5,12,17H,3,6-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVIVRLKIWBESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)OCCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a spirocyclic framework and includes functional groups that contribute to its biological activity. The IUPAC name reflects its intricate structure, which is crucial for its interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly proteins associated with bacterial pathogens. Notably, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the pathogen's survival and virulence. By inhibiting this protein, the compound disrupts critical biological processes within the bacteria, leading to cell death and potential therapeutic effects against tuberculosis .
Antimycobacterial Activity
Research indicates that derivatives of this compound exhibit potent antimycobacterial properties. In a study assessing various azaspiro compounds, it was shown that certain modifications enhance their activity against Mycobacterium tuberculosis. The presence of the dimethylphenyl group appears to play a significant role in increasing the compound's efficacy .
Cytotoxicity and Selectivity
In vitro studies have evaluated the cytotoxicity of this compound against mammalian cell lines. The results indicate that while it exhibits antimicrobial properties, it maintains a favorable selectivity index, suggesting that it can target bacterial cells without significantly harming human cells . This selectivity is crucial for developing safe therapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 0.5 | |
| Cytotoxicity | Human Lung Fibroblasts | >100 | |
| Antimicrobial | Various Bacterial Strains | 1.0 - 10 |
Case Study: Efficacy Against Tuberculosis
In a specific case study, researchers synthesized several derivatives of the parent compound and evaluated their activity against M. tuberculosis. The most promising derivative showed an IC50 value of 0.5 µM, indicating strong antimycobacterial activity. This study highlights the potential for developing new antituberculosis drugs based on modifications to the original structure .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Flexibility : Spiro systems are synthesized via SNAr reactions () or hydrazine condensations (), with yields ranging from 54% (compound 45 ) to 86% () .
- Thermal Stability : Higher melting points in triazaspiro compounds (e.g., 235–236°C for compound 10 ) suggest greater stability versus dioxa-azaspiro analogs .
- Spectral Validation : HRMS and NMR data across all compounds confirm molecular integrity, with deviations <0.5 ppm in mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
